molecular formula C17H27ClN2O B13035612 1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride

1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride

Cat. No.: B13035612
M. Wt: 310.9 g/mol
InChI Key: JSNDXYHZDDZHTC-UHFFFAOYSA-N
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Description

1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents under controlled conditions. One common method involves the reduction of 1-benzyl-4-piperidone using sodium borohydride (NaBH4) in the presence of ethanol. The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The piperidine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride can be compared with other piperidine derivatives such as:

    1-Benzyl-4-piperidone: A precursor in the synthesis of the compound, known for its use in medicinal chemistry.

    4-Hydroxypiperidine: Another piperidine derivative with applications in the synthesis of pharmaceuticals and chemical intermediates.

    N-Benzylpiperidine: A compound with similar structural features, used in the study of neurotransmitter systems and drug development.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

1-benzyl-4-piperidin-4-yloxypiperidine;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)20-16-6-10-18-11-7-16;/h1-5,16-18H,6-14H2;1H

InChI Key

JSNDXYHZDDZHTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2CCN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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